p-Coutaric acid

Wine Chemistry Analytical Chemistry Metabolomics

Researchers quantifying grape-derived phenolics face unacceptable variability when using surrogate standards-p-coutaric acid extraction yield is only ~35% versus ~71% for fertaric acid, making authentic reference material essential for accurate calibration. p-Coutaric acid (CAS 27174-07-8) resolves this: • Authentic standard for UPLC-MS/MS/HPLC-DAD method validation in wine authenticity and varietal differentiation studies • Essential low-activity comparator (negligible LDL oxidation inhibition) for SAR antioxidant research contrasting with caftaric acid • Pure ester reference for bioavailability studies examining MCT-mediated transport kinetics of hydroxycinnamoyltartaric acid conjugates

Molecular Formula C13H12O8
Molecular Weight 296.23 g/mol
Cat. No. B1248920
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namep-Coutaric acid
Synonymscoutaric acid
Molecular FormulaC13H12O8
Molecular Weight296.23 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C=CC(=O)OC(C(C(=O)O)O)C(=O)O)O
InChIInChI=1S/C13H12O8/c14-8-4-1-7(2-5-8)3-6-9(15)21-11(13(19)20)10(16)12(17)18/h1-6,10-11,14,16H,(H,17,18)(H,19,20)/b6-3+
InChIKeyINYJZRKTYXTZHP-ZZXKWVIFSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 1000 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





p-Coutaric Acid: Chemical Profile


p-Coutaric acid, also known as trans-p-coumaroyltartaric acid or cis-coutaric acid depending on isomerism, is a hydroxycinnamoyltartaric acid ester formed by the condensation of p-coumaric acid with tartaric acid [1]. It is a key phenolic compound naturally occurring in grapes, wine, and grape pomace, belonging to a class of plant metabolites that includes caftaric acid and fertaric acid [2]. Structurally, it features a single hydroxyl group on its phenyl ring, which distinguishes it from the catechol-containing caftaric acid and the methoxylated fertaric acid, directly influencing its reactivity and bioactivity profile [3]. Its presence and concentration serve as a valuable marker for varietal authenticity and processing effects in viticulture and enology [4].

p-Coutaric Acid Substitution Issues


Generic substitution within the hydroxycinnamic acid family is not scientifically sound due to marked differences in chemical stability, bioaccessibility, and target specificity conferred by the tartaric ester moiety. For instance, p-coumaric acid exhibits distinct absorption kinetics mediated by monocarboxylic acid transporters (MCTs), a property that is likely altered upon esterification to p-coutaric acid [1]. Furthermore, the pattern of hydroxylation critically dictates antioxidant efficacy: the mono-hydroxylated p-coutaric acid demonstrates significantly lower activity in LDL oxidation assays compared to the di-hydroxylated caftaric acid [2]. In analytical contexts, the extraction efficiency of p-coutaric acid from grape berries is substantially lower (~35%) than that of fertaric acid (~71%), meaning that a protocol optimized for one ester will not yield accurate quantification of another [3]. Therefore, using an aglycone or a different tartaric ester as a surrogate standard introduces unacceptable variability in both research outcomes and quality control metrics.

p-Coutaric Acid: Comparative Evidence


Relative Abundance in Red Wines

In a study of 58 commercial monovarietal red wines, p-coutaric acid was found at significantly lower concentrations than its primary analog, caftaric acid. This quantitative difference is a key differentiator for analytical method development and varietal authentication [1].

Wine Chemistry Analytical Chemistry Metabolomics

Lowest Activity in LDL Oxidation

In a direct comparative assay of human LDL oxidation in vitro, p-coutaric acid demonstrated the lowest antioxidant activity among the tested hydroxycinnamic acids and their tartaric esters. The o-dihydroxy compounds (caffeic and caftaric acids) achieved 86–97% inhibition at 5 μM, while p-coumaric and p-coutaric acids were the least effective, with activity primarily related to hydroxylation pattern [1].

Antioxidant Activity Cardiovascular Research LDL Oxidation

Lower Extraction Yield in Grape Berries

A study comparing the extraction yields of hydroxycinnamoyltartaric acids from the berries of six white grapevine cultivars found that the recovery of p-coutaric acid isomers was significantly lower than that of fertaric acid. This differential extraction behavior is independent of absolute concentration and is a critical variable in sample preparation [1].

Grape Processing Extraction Yield Analytical Method Validation

Esterification Enhances LDL Inhibition

While both p-coumaric acid and its tartaric ester, p-coutaric acid, are among the least active hydroxycinnamates in inhibiting LDL oxidation, the esterification to tartaric acid was found to slightly enhance the antioxidant activity of p-coumaric acid. This effect is hypothesized to occur through increased binding of the ester to apolipoprotein B in the LDL particle, a mechanism distinct from simple radical scavenging [1].

Structure-Activity Relationship Antioxidant Mechanism Lipoprotein Binding

Aglycone Oral Bioavailability Advantage

While direct comparative bioavailability data for p-coutaric acid is limited, its aglycone, p-coumaric acid, exhibits dramatically higher absorption efficiency than gallic acid in vivo. This difference is attributed to active uptake of p-coumaric acid by the monocarboxylic acid transporter (MCT) in the intestine, a pathway not utilized by gallic acid [1]. The esterification to tartaric acid may modulate this transporter affinity, a critical consideration for in vivo studies.

Pharmacokinetics Bioavailability MCT Transporter

Aglycone's Tyrosinase Inhibitory Potency

The aglycone, p-coumaric acid, was identified as a highly potent and selective inhibitor of human tyrosinase, outperforming the well-known inhibitor kojic acid. This inhibitory activity was confirmed in murine melanoma cells and human epidermal melanocytes, demonstrating its potential as a hypopigmenting agent [1]. The activity of its tartaric ester, p-coutaric acid, may differ due to steric and electronic effects of the ester group.

Tyrosinase Inhibition Skin Whitening Enzyme Kinetics

p-Coutaric Acid: Application Scenarios


Analytical Standard for Wine Authentication

Given its presence as a marker compound and its distinct, low extraction yield from grape berries compared to caftaric and fertaric acids [1], p-coutaric acid is an essential analytical standard for developing and validating UPLC-MS/MS or HPLC-DAD methods for wine authenticity. Its quantification allows for the precise monitoring of varietal differences and the impact of processing techniques like pressing and settling, where oxidative losses can be substantial [2]. Using the authentic compound ensures accurate calibration and recovery correction, which is impossible with surrogate standards.

Negative Control for Antioxidant SAR

For research groups investigating the antioxidant properties of grape phenolics, p-coutaric acid serves a critical role as a low-activity comparator. Its documented low efficacy in inhibiting human LDL oxidation, directly contrasting with the high activity of caftaric acid [3], makes it an ideal negative control. This allows for a clear, quantifiable structure-activity relationship (SAR) analysis focused on the impact of hydroxylation and esterification patterns on antioxidant potential [4].

Tartaric Ester Metabolism Reference

As the tartaric ester of p-coumaric acid, p-coutaric acid is the ideal reference standard for studies examining the bioavailability and metabolism of this specific class of grape-derived conjugates. The well-characterized, high-efficiency MCT-mediated absorption of its aglycone, p-coumaric acid [5], provides a compelling rationale for investigating how the tartaric ester moiety alters gastrointestinal stability and transport kinetics. Procuring the pure ester is essential for generating accurate pharmacokinetic data and identifying its unique metabolic signature.

Tyrosinase Inhibition Screening Benchmark

Building on the potent human tyrosinase inhibition exhibited by its aglycone (IC50 = 3.8 μM) [6], p-coutaric acid is a necessary comparator for evaluating the impact of tartaric esterification on anti-melanogenic activity. Cosmetic and dermatological research laboratories can use the pure compound to directly assess whether the grape-derived conjugate retains the skin-whitening potential of p-coumaric acid, a key step in developing natural product-based formulations.

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